Miglustat, commonly marketed under the trade name Zavesca, is a drug used to treat Gaucher disease. It inhibits the enzyme glucosylceramide synthase, an essential enzyme for the synthesis of most glycosphingolipids. It is only used for patients who cannot be treated with enzyme replacement therapy with imiglucerase. Miglustat is now the first and only approved therapy for patients with Niemann-Pick disease type C (NP-C). It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea. Miglustat was first developed as an anti-HIV agent in the 1990s. However, clinical experience with miglustat showed that therapeutic levels of the drug could not be achieved in patients without a high incidence of adverse effect.
Miglustat is a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer. The mechanism of action of miglustat is as a Glucosylceramide Synthase Inhibitor and Enzyme Stabilizer.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Miglustat
CAS No.: 72599-27-0
Cat. No.: VC0535440
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 72599-27-0 |
---|---|
Molecular Formula | C10H21NO4 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 |
Standard InChI Key | UQRORFVVSGFNRO-UTINFBMNSA-N |
Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Canonical SMILES | CCCCN1CC(C(C(C1CO)O)O)O |
Appearance | Solid powder |
Melting Point | 169-172 °C 169 - 172 °C |
Chemical and Pharmacological Profile of Miglustat
Structural Characteristics
Miglustat (C₁₀H₂₁NO₄) is a small molecule with a molecular weight of 219.28 g/mol, featuring a glucose-like structure modified by an N-alkylated imino group . Its chemical name, N-butyl-1-deoxynojirimycin, reflects the substitution of a hydroxyl group with a butylamine chain at the first carbon position, enhancing its affinity for glycosphingolipid synthesis enzymes .
Table 1: Key Chemical Properties of Miglustat
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₄ |
Molecular Weight | 219.28 g/mol |
IUPAC Name | (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Solubility | Highly water-soluble |
Half-Life | ~6–7 hours (humans) |
Pharmacokinetics
Miglustat exhibits rapid oral absorption, reaching peak plasma concentrations within 2–3 hours, with bioavailability exceeding 90% under fasting conditions . Its distribution is primarily extracellular due to low protein binding (<10%), and elimination occurs via renal excretion, necessitating dose adjustments in patients with impaired kidney function .
Mechanism of Action: Substrate Reduction Therapy
Enzyme Inhibition Dynamics
Miglustat competitively inhibits glucosylceramide synthase (UGCG), the enzyme responsible for catalyzing the first step in glycosphingolipid biosynthesis . By reducing substrate accumulation in lysosomes, miglustat alleviates cellular pathology in disorders like Gaucher disease, where glucocerebrosidase deficiency leads to glucosylceramide storage .
Dual Therapeutic Roles
Recent studies highlight miglustat’s dual functionality:
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Substrate Reduction: In Gaucher and Niemann-Pick type C, miglustat decreases glycosphingolipid production, enabling residual enzyme activity to clear accumulated substrates .
-
Enzyme Stabilization: In Pompe disease, miglustat binds to acid α-glucosidase (GAA), preventing its inactivation in the bloodstream and enhancing lysosomal delivery .
Therapeutic Applications
Gaucher Disease Type 1
Miglustat is approved for adults with mild-to-moderate Gaucher disease type 1 (GD1) who cannot tolerate enzyme replacement therapy (ERT). In the ZAGAL study, 48-month miglustat maintenance therapy stabilized hemoglobin (mean increase: 1.2 g/dL), platelet counts (25% increase), and organ volumes in 85% of patients .
Niemann-Pick Disease Type C (NP-C)
As the first approved therapy for NP-C, miglustat slows neurological deterioration by reducing ganglioside accumulation. Long-term data demonstrate improved swallowing capacity and stabilization of ambulatory function in 60% of pediatric patients .
Pompe Disease (Off-Label Use)
In combination with cipaglucosidase alfa, miglustat increases GAA exposure by 28.5% (AUC₀–t) in humans, enhancing glycogen clearance in muscle tissues .
Table 2: Clinical Outcomes in Key Indications
Indication | Parameter Measured | Improvement (%) | Study Duration |
---|---|---|---|
GD1 | Platelet Count | 25 | 48 months |
NP-C | Ambulatory Function | 60 | 24 months |
Pompe Disease | GAA Exposure (AUC₀–t) | 28.5 | 12 months |
Future Directions and Research
Novel Formulations
Liposomal encapsulations of miglustat are under investigation to enhance blood-brain barrier penetration for NP-C, with preclinical models showing a 40% reduction in brain glycosphingolipids .
Expanded Indications
Phase II trials are evaluating miglustat’s efficacy in Tay-Sachs disease, targeting GM2 ganglioside accumulation. Preliminary data indicate a 30% reduction in cerebrospinal fluid ganglioside levels .
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